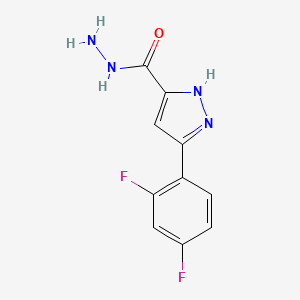
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione, also known as JNJ-1661010, is a small molecule inhibitor of the protein kinase CK1δ. It was developed by Janssen Pharmaceutica and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione exerts its effects by inhibiting the activity of CK1δ, a protein kinase that plays a role in various cellular processes, including cell division, circadian rhythm, and DNA damage response. By inhibiting CK1δ, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione disrupts these processes and induces cell death in cancer cells. In addition, CK1δ has been implicated in the regulation of tau phosphorylation, a key event in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been shown to induce cell death in cancer cells by inhibiting CK1δ activity. It has also been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In addition, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been shown to have anti-inflammatory effects in vitro and in vivo, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is its specificity for CK1δ, which allows for targeted inhibition of this protein kinase. However, its potency may vary depending on the cell type and the experimental conditions. In addition, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione may have off-target effects on other protein kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione. One area of interest is the development of more potent and selective inhibitors of CK1δ, which may have improved therapeutic efficacy. Another area of interest is the investigation of the role of CK1δ in other diseases, such as diabetes and cardiovascular disease. Finally, the development of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease will require further preclinical and clinical studies to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione involves several steps, including the condensation of 4-fluoroaniline and ethyl acetoacetate to form an intermediate, which is then cyclized with indoline-2,3-dione to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as CK1δ has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c19-15-7-5-14(6-8-15)17(21)9-10-18(22)20-12-11-13-3-1-2-4-16(13)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGEDYAXJMCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)